Monanchorin

Description

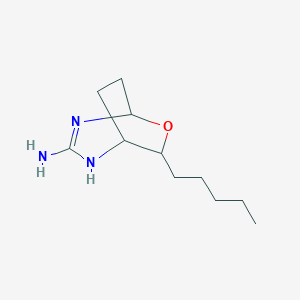

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3O |

|---|---|

Molecular Weight |

211.3 g/mol |

IUPAC Name |

7-pentyl-6-oxa-2,4-diazabicyclo[3.2.2]non-3-en-3-amine |

InChI |

InChI=1S/C11H21N3O/c1-2-3-4-5-9-8-6-7-10(15-9)14-11(12)13-8/h8-10H,2-7H2,1H3,(H3,12,13,14) |

InChI Key |

RVYXBEHIFHTIKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C2CCC(O1)N=C(N2)N |

Synonyms |

monanchorin |

Origin of Product |

United States |

Discovery, Isolation, and Natural Biogeography of Monanchorin

Microbial Origin and Production

Implications of Microbial Contribution to Monanchorin Biosynthesis

The isolation of structurally identical or similar natural products from different marine invertebrate hosts has often led to the hypothesis that symbiotic microorganisms are the true producers of these compounds. However, direct experimental proof for this hypothesis has been historically rare. mdpi.com Recent findings have provided the first direct evidence for the microbial origin of a this compound-class alkaloid, carrying significant implications for future research and biotechnology.

A pivotal study focused on the marine polychaete Chaetopterus variopedatus, which was found to contain high concentrations of 6-epi-monanchorin, particularly in its secreted mucus trapping net. mdpi.com This observation prompted an investigation into the microbial community associated with the polychaete. Researchers isolated twenty-three bacterial strains from the mucus net. mdpi.comresearcher.life

Subsequent cultivation and analysis of these isolates revealed that one specific strain, designated CB1-14, produced 6-epi-monanchorin in both its cells and the culture broth. mdpi.comnih.gov The identity of the compound was unequivocally confirmed through 1H NMR and HRESIMS analysis. mdpi.comresearcher.life Further phylogenetic analysis, including 16S rRNA gene analysis and multilocus sequence analysis (MLSA), identified strain CB1-14 as a new species belonging to the genus Vibrio. mdpi.comresearcher.life

The key implications of this discovery are multifaceted:

Confirmation of Microbial Origin: This research provides definitive proof that bacteria are the biosynthetic source of at least one this compound-type compound found in a marine invertebrate. mdpi.com It substantiates the long-held theory that complex marine natural products are often produced by microbial symbionts rather than the host organism itself.

Unveiling New Biosynthetic Capabilities: The finding demonstrates that bacteria, such as the identified Vibrio sp., possess previously unrecognized and important biosynthetic capabilities. mdpi.com This opens up new avenues for exploring the metabolic potential of marine microorganisms and understanding the biochemical pathways responsible for producing bicyclic guanidine (B92328) alkaloids. mdpi.com

Biotechnological Potential: The ability to produce 6-epi-monanchorin through bacterial fermentation presents a solution to the "supply problem" that often hinders the development of marine-derived drugs. mdpi.com Relying on the collection of host organisms is frequently unsustainable and yields low quantities of the desired compound. Cultivating the producing bacterium allows for a scalable and optimizable production method, which could provide a consistent supply for further research and potential therapeutic development. mdpi.com

Future Research Directions: The identification of a this compound-producing bacterium paves the way for genomic and biosynthetic pathway studies. By sequencing the genome of Vibrio sp. CB1-14, researchers can identify the gene cluster responsible for this compound synthesis. rsc.org This knowledge can be used to engineer microbial hosts for enhanced production or to create novel analogs of the natural product.

The table below details the bacterial strains isolated during the investigation that led to the identification of the 6-epi-monanchorin producer.

| Bacterial Strain ID | Closest Identified Species (via 16S rRNA) |

| CB1-14 | Vibrio hangzhouensis (later identified as a new Vibrio sp.) |

| CB2-1 | Vibrio hangzhouensis (later identified as a candidate for a new species) |

| CB1-1, CB1-10, CB1-11 | Vibrio mediterranei |

| CB2-4, CB2-9, CB2-11, CB2-13 | Vibrio mediterranei |

Biosynthetic Pathways of Monanchorin

Proposed Biosynthetic Origins from Precursor Molecules

The biosynthesis of complex marine alkaloids like monanchorin is often hypothesized to arise from the convergence of primary metabolic pathways, such as fatty acid and amino acid metabolism. The carbon skeleton and the characteristic guanidine (B92328) group are thought to originate from distinct precursor molecules that are assembled and modified by a series of enzymatic reactions. It is suggested that many unique marine alkaloids are synthesized biomimetically through various cyclization modes between a chain derived from polyketides and a guanidine precursor. mdpi.com

A plausible biosynthetic route to this compound is proposed to start from precursors derived from polyunsaturated fatty acid (PUFA) metabolism. PUFAs are essential components of cell membranes and can be synthesized through two main routes: an aerobic pathway involving a series of desaturations and elongations, or an anaerobic pathway that utilizes a polyketide synthase (PKS)-like enzyme complex. nih.govfrontiersin.org The structural backbone of this compound, a C10 chain, is consistent with a polyketide or fatty acid origin.

The hypothesis suggests that a C10 polyketide-derived chain, formed by a PKS, serves as the carbon skeleton of this compound. This PKS would utilize building blocks from fatty acid metabolism, such as acetyl-CoA and malonyl-CoA. The resulting polyketide chain would undergo a series of modifications, including reductions and hydroxylations, to form a linear precursor like erythro-4-guanidino-5-hydroxydecanal. nih.gov The guanidine moiety itself is likely derived from L-arginine, a common precursor for this functional group in other natural products. rsc.org The final step in this hypothetical pathway would be an intramolecular cyclization and dehydration of this linear precursor to yield the characteristic bicyclic aminal structure of this compound. nih.gov This proposed pathway draws parallels with the biosynthesis of other marine guanidine alkaloids, which are also thought to involve the combination of a polyketide-derived chain and a guanidine source. mdpi.com

Enzymatic and Genetic Aspects of Guanidine Alkaloid Biosynthesis Relevant to this compound

The biosynthesis of guanidine alkaloids is a sophisticated process governed by specific enzymes and their corresponding genes. While the complete enzymatic pathway for this compound has not been fully elucidated, research on other guanidine-containing natural products provides significant insights. The formation of the guanidine group and its incorporation into the carbon skeleton are key steps that require specialized enzymatic machinery.

Gene clusters for guanidine natural products like guadinomine B have been found to involve Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) modules. rsc.org These enzymatic assembly lines are responsible for constructing the backbone of the molecule. For instance, the biosynthesis of guadinomine B begins with the formation of guanidinoacetate, which is then incorporated into a growing polyketide chain by an NRPS module. rsc.org Similar NRPS-PKS hybrid systems could be responsible for assembling the precursor of this compound.

Furthermore, the discovery that a marine bacterium, Vibrio sp. CB1-14, produces 6-epi-monanchorin, an isomer of this compound, strongly suggests a microbial origin for this class of compounds. mdpi.com This finding is crucial as it opens the possibility of identifying the biosynthetic gene cluster for this compound through genomic analysis of this bacterium. mdpi.com Identifying this gene cluster would allow for the characterization of the specific enzymes involved, such as the PKS responsible for forming the carbon backbone and the enzymes that catalyze the guanidinylation and cyclization steps.

Research into other guanidine alkaloids has also identified specific enzyme families, such as guanidine prenyltransferases, which modify the guanidine group. nih.govacs.org While this compound itself is not prenylated, the study of such enzymes contributes to the broader understanding of how guanidine moieties are handled and modified in natural product biosynthesis. The enzymatic basis for many of these transformations, including the formation of the bicyclic guanidine core, remains an active area of investigation.

Chemoenzymatic Approaches in this compound-related Biosynthesis Research

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biological catalysis, offers a powerful strategy for producing complex natural products like this compound and for studying their biosynthesis. nih.govmonash.edu This approach utilizes enzymes to perform specific, often challenging, chemical transformations with high regio- and stereoselectivity, which can be difficult to achieve through purely chemical methods. monash.edu

In the context of this compound, total chemical syntheses have been successfully developed, establishing its absolute stereochemistry and structure. nih.govnsf.gov These synthetic routes, however, often involve multiple steps with protection and deprotection sequences. Chemoenzymatic strategies could streamline this process. For example, enzymes could be used for the asymmetric synthesis of key chiral intermediates, such as the amino-alcohol fragment of this compound. Ketoreductases (KRs), for instance, are widely used for the stereoselective reduction of ketones to produce chiral alcohols, a transformation central to establishing the stereochemistry of this compound. nih.gov

Moreover, thioesterase (TE) domains from PKS and NRPS systems are known to catalyze macrocyclization, a key step in the biosynthesis of many natural products. beilstein-journals.org While this compound's cyclization is an intramolecular aminal formation rather than a macrolactonization or macrolactamization, the study of related enzymatic cyclizations could provide tools or inspiration for a biocatalytic final step. Researchers are increasingly harnessing enzymes to create complex molecular scaffolds in a more environmentally friendly and efficient manner. monash.edu The application of such chemoenzymatic cascades could facilitate the synthesis of this compound analogues for further biological studies and could also be used to test hypothetical biosynthetic intermediates, thereby helping to elucidate the natural pathway. grantome.com

Chemical Synthesis and Stereochemical Elucidation of Monanchorin

Semisynthetic Approaches to Monanchorin and its Analogues

While the primary focus has been on the total synthesis of this compound, semisynthetic approaches have also been explored to generate analogues for biological testing. For instance, modifications of naturally occurring compounds or synthetic intermediates can provide access to a variety of this compound derivatives. This approach allows for the investigation of the importance of different structural features for its biological activity. One such study involved the preparation of more hydrophobic derivatives of 6-hydroxycoumarin (B196160) to enhance cellular uptake, a strategy that could be conceptually applied to modify the this compound scaffold.

Asymmetric Total Synthesis Strategies for (+)-Monanchorin and (–)-Monanchorin

The absolute stereochemistry of this compound was established through asymmetric total synthesis. Several distinct and innovative strategies have been reported, each featuring a key stereochemistry-defining reaction. These approaches have not only provided access to both enantiomers of this compound but have also showcased the power of modern asymmetric synthesis methodologies. A de novo asymmetric total synthesis of (+)-monanchorin has been achieved in nine steps from basic starting materials like furan (B31954) and caproic acid. figshare.comacs.org

A prominent strategy for the asymmetric synthesis of both (+)- and (–)-monanchorin utilizes the Noyori asymmetric transfer hydrogenation. nsf.gov This reaction establishes the crucial stereocenter on the pyran ring precursor. The synthesis commences with an achiral acylfuran, which is subjected to the Noyori reduction using either the (S,S)- or (R,R)-catalyst to produce the corresponding furyl alcohol with high enantiomeric excess. nsf.govnih.gov This enantiomerically enriched alcohol then serves as a key intermediate for the subsequent steps. nsf.govnih.gov This method has been successfully employed to synthesize both enantiomers of this compound in a nine-step sequence. nsf.gov The efficiency of this approach is highlighted by the high yields and excellent enantioselectivity (>96% ee) achieved in the initial reduction step. nsf.gov

The Achmatowicz rearrangement is a pivotal transformation in several total syntheses of this compound, enabling the conversion of a furan ring into a dihydropyranone core. nih.govmickel.ch This oxidative ring expansion is typically performed on the chiral furyl alcohol obtained from the Noyori reduction. nsf.govnih.gov The resulting pyranone possesses the necessary functionality for further elaboration into the tetrahydropyran (B127337) ring of this compound. nih.gov This rearrangement has been a cornerstone in a strategy that recognizes the stereochemical relationship between the pyran ring of this compound and the amino-sugar α-L-amicetose. nsf.gov The combination of the Noyori reduction and the Achmatowicz rearrangement provides a powerful and convergent approach to the core structure of this compound. nsf.govnih.govmickel.ch

Diastereoselective palladium-catalyzed glycosylation has been a key step in functionalizing the pyranone intermediate in several this compound syntheses. figshare.comacs.orgnsf.gov This reaction is used to introduce substituents at the anomeric position of the pyran ring with high stereocontrol. For instance, a p-methoxybenzyl (PMB) ether can be installed at the anomeric position through a two-step sequence involving acylation followed by a palladium-catalyzed coupling. mickel.ch In another approach, a palladium-catalyzed displacement of a carbonate with an azide (B81097) nucleophile was used to install the nitrogen functionality. mickel.ch These palladium-catalyzed reactions are crucial for building the complex, multi-substituted tetrahydropyran ring of this compound. figshare.comacs.orgnsf.gov

Reductive amination is a critical step for introducing the nitrogen atom that ultimately becomes part of the guanidine (B92328) ring in this compound. figshare.comacs.orgnsf.gov This transformation can be challenging, and direct reductive amination of some intermediates has proven to be low-yielding and non-stereoselective. nsf.gov A more practical two-step sequence involving reduction of a ketone followed by a subsequent reductive amination has been developed. nsf.gov In one successful synthesis, a ketone precursor was first reduced to the corresponding alcohol, which was then converted to the desired amine via reductive amination using zinc and sodium cyanoborohydride. nsf.gov This two-step process provided the key amino-sugar intermediate in good yield and with high stereochemical purity. nsf.gov

An alternative and effective strategy for the asymmetric synthesis of (+)-monanchorin involves the Sharpless asymmetric dihydroxylation (AD). researchgate.netacs.org This reaction is used to create the vicinal diol functionality with controlled stereochemistry on an alkene precursor. acs.orgacs.org The resulting diol is then converted into a cyclic sulfate (B86663). researchgate.netacs.org A key step in this synthetic route is the regioselective opening of the cyclic sulfate with an azide nucleophile, which introduces the nitrogen atom required for the guanidine ring. researchgate.netacs.org This methodology provides a powerful way to control the stereochemistry of the amino-alcohol fragment of this compound. nsf.gov Further manipulations, including a Wittig olefination and a final acid-mediated cyclization, complete the total synthesis of (+)-monanchorin. researchgate.netacs.org

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, has been a valuable tool in the total synthesis of this compound and its analogues. wikipedia.orgnumberanalytics.comnih.gov This reaction facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgnih.gov Its predictability and functional group tolerance make it particularly suitable for complex molecule synthesis. wikipedia.orgnumberanalytics.com

In the context of this compound synthesis, the Wittig reaction has been employed to construct key carbon-carbon bonds within the molecular framework. For instance, a guanidine-controlled ester reduction can yield a hemiaminal, which then undergoes a Wittig olefination to build a crucial part of the carbon skeleton. researchgate.net This olefination step is a critical transformation in the synthetic sequence, leading to an intermediate that can be further elaborated to the final bicyclic guanidine structure of this compound. The versatility of the Wittig reaction allows for the introduction of various substituents, enabling the synthesis of diverse this compound derivatives for structure-activity relationship studies.

One of the challenges in using the Wittig reaction is controlling the stereochemistry of the newly formed double bond. While traditional Wittig reactions often favor the formation of the Z-alkene, modifications to the reaction conditions and the structure of the ylide can influence the stereochemical outcome. wikipedia.org In some syntheses of complex molecules, stabilized ylides have been used, which can unexpectedly lead to the cis product. wikipedia.org Conversely, non-stabilized Wittig reagents often yield the cis product as expected. wikipedia.org The development of enantioselective Wittig reactions, using chiral phosphines as catalysts, has opened new avenues for asymmetric synthesis, offering the potential for even greater control in constructing complex chiral molecules like this compound. researchgate.net

Epoxide Ring-Opening Strategies

Epoxides are highly valuable three-membered cyclic ether intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening by a wide range of nucleophiles. echemi.comrsc.org This reactivity has been extensively exploited in the synthesis of complex natural products, including this compound, to introduce key functionalities and stereocenters. rsc.orgmdpi.com

Epoxide ring-opening reactions can proceed under either acidic or basic conditions, and the regioselectivity of the nucleophilic attack is dependent on these conditions. echemi.com Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. echemi.com This strategy is particularly useful for achieving high regioselectivity. In acidic media, the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. echemi.com

In the synthesis of this compound, epoxide ring-opening strategies have been pivotal for installing specific stereochemistry. For example, a Sharpless asymmetric dihydroxylation can be used to create a diol, which can then be converted to a cyclic sulfate and subsequently opened with an azide nucleophile. researchgate.net This sequence allows for the controlled introduction of a nitrogen-containing functional group with a defined stereocenter. The resulting intermediate can then be further manipulated towards the final this compound structure. The use of chiral catalysts in epoxide opening reactions provides a powerful method for asymmetric synthesis, enabling the enantioselective construction of complex molecules. numberanalytics.com

Diastereoselective and Enantioselective Methodologies for this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives necessitates the use of diastereoselective and enantioselective methodologies. These strategies are crucial for controlling the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological activity.

Several key asymmetric reactions have been employed in the synthesis of this compound. The Noyori asymmetric hydrogenation of a furyl ketone, for instance, has been used to establish the initial stereocenter with high enantiomeric excess. researchgate.net This alcohol can then be carried through a series of stereoselective transformations, including an Achmatowicz rearrangement and a diastereoselective palladium-catalyzed glycosylation, to construct the core of the this compound molecule. researchgate.net

Another powerful technique is the Sharpless asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups with a specific stereochemistry. researchgate.net This method allows for the creation of chiral diols from prochiral alkenes, which are versatile intermediates for further synthetic manipulations.

Dynamic kinetic resolution is another advanced strategy that has been applied in asymmetric synthesis. nih.gov This process allows for the conversion of a racemic mixture into a single enantiomer of a product in high yield and enantioselectivity by combining a kinetic resolution with an in-situ racemization of the starting material. nih.gov Such methods are at the forefront of modern organic synthesis and are instrumental in the efficient construction of enantiomerically pure complex molecules. The development of new organocatalytic methods also continues to provide novel and efficient ways to achieve high levels of enantio- and diastereoselectivity in the synthesis of natural product derivatives. wustl.edu

Retrosynthetic Analysis and Evolution of Synthetic Design

Retrosynthetic analysis is a logical and systematic approach to planning a chemical synthesis, pioneered by E.J. Corey. numberanalytics.comucoz.com The process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. slideshare.netub.edu This method allows chemists to devise multiple potential synthetic routes, which can then be evaluated for their feasibility, efficiency, and stereochemical control. libretexts.org

The retrosynthetic analysis of this compound typically begins by disconnecting the bicyclic guanidine core. A key disconnection might involve the bond formed during the acid-catalyzed cyclization to form the final ring system. This leads back to a linear precursor containing the necessary functional groups. Further disconnections would then simplify this linear precursor, for example, by breaking the carbon-carbon bond formed via the Wittig reaction or the carbon-nitrogen bond introduced through the epoxide opening.

The evolution of the synthetic design for this compound reflects the advancements in synthetic methodology over time. Early synthetic efforts may have relied on more classical reactions with limited stereocontrol. As new and more powerful stereoselective reactions were developed, such as the Noyori hydrogenation and Sharpless epoxidation, synthetic routes became more elegant and efficient. The "Achmatowicz approach" represents a significant evolution, allowing for the asymmetric synthesis of either enantiomer of this compound from simple starting materials like furan and caproic acid. researchgate.netacs.org This strategy relies on key transformations such as the Achmatowicz rearrangement to build the heterocyclic core. researchgate.net The continuous refinement of retrosynthetic strategies and the incorporation of novel reactions have significantly improved the accessibility of this compound and its analogues for further study.

Spectroscopic and Analytical Methodologies for Monanchorin Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool in the structural assignment of monanchorins. Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used to determine the connectivity and functional groups within the molecules. Analysis of ¹H NMR spectra provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in building fragments of the molecular structure. ¹³C NMR spectroscopy reveals the carbon skeleton and the hybridization state of carbon atoms.

More advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for correlating signals and establishing the complete structure of monanchorins nih.govmgcub.ac.inslideshare.netbmrb.io. HSQC allows for the correlation of protons to the carbons they are directly attached to, while HMBC provides correlations between protons and carbons separated by two or three bonds, aiding in the identification of quaternary carbons and the assembly of structural fragments. COSY reveals proton-proton couplings through bonds, indicating adjacent protons. NOESY experiments provide spatial proximity information between protons, which is vital for determining the relative stereochemistry of the molecule. These combined NMR data sets enable the unambiguous assignment of resonances and the comprehensive mapping of the molecular architecture of monanchorins nih.govmgcub.ac.inslideshare.netbmrb.io.

Mass Spectrometry Techniques (e.g., HRMS, HRESIMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of monanchorins. High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is commonly used to obtain accurate mass measurements nih.govmgcub.ac.inslideshare.netbmrb.ionih.gov. These accurate mass values are crucial for determining the molecular formula of the isolated compounds, often allowing for the differentiation between possible elemental compositions. The ionization patterns and fragmentation observed in the mass spectra can also provide insights into specific structural features of the monanchorins.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the monanchorin structure bmrb.iovscht.cz. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrations of chemical bonds are observed. For instance, the presence of N-H, C=O, C=N, or C-H bonds can be inferred from the appearance of distinct absorption bands at specific wavenumbers in the IR spectrum msu.eduutdallas.eduvscht.cz. This information complements the data obtained from NMR and mass spectrometry, providing further evidence for the proposed structure.

Optical Rotation and Circular Dichroism for Absolute Stereochemistry Determination

Optical rotation and Circular Dichroism (CD) spectroscopy are critical techniques for determining the absolute stereochemistry of chiral molecules like monanchorins nih.govbmrb.iovscht.cz. Optical rotation measures the rotation of plane-polarized light as it passes through a solution of the compound. Chiral substances rotate plane-polarized light, and the direction and magnitude of this rotation are characteristic of the compound and its enantiomeric form mgcub.ac.inslideshare.netsun-way.com.tw. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance, particularly within its absorption bands mgcub.ac.inslideshare.netsun-way.com.twphotophysics.com. The resulting CD spectrum, which plots ellipticity or differential absorbance versus wavelength, provides information about the chiral chromophores and their environment, allowing for the assignment of absolute configuration, often through comparison with known compounds or theoretical calculations.

Chromatographic Separations (e.g., TLC, Flash Chromatography, HPLC) in Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of monanchorins from complex natural sources bmrb.io. Thin-Layer Chromatography (TLC) is often used for initial qualitative analysis, monitoring separation progress, and determining appropriate solvent systems for larger-scale purification nih.gov. Flash chromatography and column chromatography are commonly employed for the initial separation of crude extracts into fractions based on polarity mdpi.comfractioncollector.infochromatographyonline.com. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique used for further purification to obtain individual this compound congeners in high purity nih.govmdpi.com. Preparative HPLC allows for the isolation of sufficient quantities of pure compounds for detailed spectroscopic analysis and further studies. The choice of stationary phase and mobile phase in these chromatographic methods is optimized based on the chemical properties of the monanchorins to achieve effective separation chromatographyonline.com.

Structure Activity Relationship Sar Studies and Monanchorin Analogues

Structural Features Influencing Biological Activities of Monanchorin and Related Guanidine (B92328) Alkaloids

The biological activities of this compound and other marine guanidine alkaloids are closely linked to their distinct structural features, particularly the guanidine moiety and the bicyclic or polycyclic ring systems. This compound itself possesses a bicyclic guanidine core. researchgate.netacs.org The precise arrangement of atoms and functional groups within this bicyclic framework, as well as the attached side chains, contribute to its interactions with biological targets.

Studies on related polycyclic guanidine alkaloids, such as batzelladines, have indicated the critical roles of fused tricyclic guanidinic moieties, their degree of unsaturation, the position of hydroxyl functionalities, and the length of side chains in their biological activities, including antiviral properties. nih.govresearchgate.net While this compound has a simpler bicyclic structure compared to the polycyclic batzelladines, these findings suggest that similar principles likely apply to the SAR of bicyclic marine guanidine alkaloids. The stereochemistry of this compound has also been a focus of study, with asymmetric synthesis providing access to both enantiomers to explore stereochemical SAR. nsf.govresearchgate.net

Synthesis and Evaluation of this compound Derivatives for Enhanced or Modified Activities

The synthesis of this compound and its derivatives is an important aspect of SAR studies, allowing for systematic structural modifications and evaluation of their biological effects. Stereoselective synthetic routes to (+)-Monanchorin have been developed. nsf.govresearchgate.netchemicalbook.com These synthetic approaches enable the creation of analogues with specific alterations to the core structure or side chains.

Evaluation of these synthetic derivatives helps to pinpoint which parts of the molecule are essential for activity. For instance, studies on other classes of compounds have shown that even small modifications, such as changes in stereochemistry or the presence and position of functional groups, can significantly impact biological activity. researchgate.netjchemrev.com While specific detailed data tables on this compound derivative evaluations were not prominently found in the search results, the general approach in medicinal chemistry involves synthesizing a library of analogues and testing them in relevant bioassays to establish SAR.

Exploration of this compound Scaffold as a Template for Bioactive Molecules

The unique bicyclic guanidine scaffold of this compound makes it an interesting template for the design and synthesis of novel bioactive molecules. nsf.gov The scaffold provides a rigid core with potential interaction points, including the basic guanidine group. The exploration of this scaffold involves creating molecules that retain the core bicyclic structure but incorporate different substituents or modifications to potentially target a range of biological pathways.

This approach is similar to the use of other natural product scaffolds in drug discovery. mdpi.comfrontiersin.orgfrontiersin.org By using the this compound scaffold as a starting point, researchers can synthesize compounds with diverse chemical properties and evaluate them for various biological activities, potentially leading to the discovery of new therapeutic agents. The compelling shape and charge of (+)-Monanchorin have been noted as making it a compelling structure for further medicinal chemistry exploration. nsf.gov

Comparison with Other Bicyclic Marine Guanidine Alkaloids (e.g., Monalidine A, Urupocidins)

This compound is one of the bicyclic marine guanidine alkaloids, a group that also includes compounds like Monalidine A and Urupocidins. researchgate.netresearchgate.netcore.ac.ukmdpi.com Comparing the structures and activities of these related compounds provides insights into the influence of structural variations within the bicyclic guanidine framework.

Monalidine A is described as a simple pyrimidine (B1678525) alkaloid with a bicyclic guanidine structure and has shown anti-parasitic activity. researchgate.netcore.ac.ukresearchgate.net Urupocidins A and B are bisguanidine alkaloids with a 5,6-fused cyclic guanidine ring system and have shown cytotoxic activity, including the induction of apoptosis. researchgate.netcore.ac.ukmdpi.commdpi.comresearchgate.net

While this compound has shown cytotoxicity, including against murine mast cells, its activity level has been described as weak in some contexts compared to other compounds. researchgate.netnsf.govresearchgate.netcore.ac.uk The structural differences between this compound (a bicyclic guanidine) and Urupocidins (bisguanidine alkaloids with a fused cyclic guanidine system and multiple side chains) likely contribute to their differing potency and mechanisms of action. mdpi.commdpi.com Monalidine A's distinct pyrimidine-based bicyclic structure also highlights the structural diversity within this class and its impact on biological profiles. researchgate.netcore.ac.uk

These comparisons underscore the importance of specific structural elements within the bicyclic or related guanidine frameworks for determining the biological activities of these marine natural products.

Advanced Computational and Theoretical Studies on Monanchorin

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Conformational Analysis

Density Functional Theory (DFT) calculations have been employed in studies related to the synthesis of Monanchorin and similar guanidine (B92328) alkaloids, providing crucial mechanistic insights and contributing to conformational analysis. DFT has been used to elucidate the reasons behind observed stereoselectivity in epoxidation reactions, which are relevant to the synthesis of complex molecules like this compound. researchgate.net These calculations can reveal the delicate balance between catalyst conformation, protecting groups, and secondary interactions with the substrate that govern the stereochemical outcome of a reaction. researchgate.net

Furthermore, DFT calculations have been applied in mechanistic studies to confirm the formation of intermediates, such as Co-O species in catalytic processes, and to understand the origin of enantioselectivity in these transformations. researchgate.net In the context of synthetic methodologies potentially applicable to this compound, DFT calculations have helped rationalize observations in photochemical reactions and investigate reaction pathways, including those involving C(sp3)–H activation. rsc.orgacs.org DFT has also been utilized to study the preference for hydrogen transposition in certain catalyzed isomerization reactions relevant to the synthesis of structural motifs found in this compound. acs.org Beyond synthesis, DFT calculations of NMR chemical shift data have been used to corroborate the structural elucidation of marine natural products, including the analogue 6-epi-monanchorin. ymilab.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific studies detailing molecular docking and dynamics simulations of this compound interacting with biological targets are not prominently featured in the available literature, these computational techniques are widely used for studying the interactions of natural products and drug candidates with proteins and other biomolecules. orcid.orgmdpi.combiorxiv.orgfrontiersin.orgajol.info

In the broader field of guanidine alkaloids and marine natural products, molecular docking has been employed to investigate binding patterns and affinities with various protein targets, such as DNA-gyrase and PPARγ. researchgate.net These studies aim to understand how these molecules might exert their biological effects at a molecular level. Although direct application to this compound's interaction with a specific target is not detailed, computational modeling, including techniques that can inform docking studies, has been used in the structural characterization of this compound, specifically in assigning regiochemistry and relative stereochemistry. nsf.gov Furthermore, computational studies of reaction intermediates, such as 2-amido-1,3-diaminoallyl cations involved in cyclic guanidine synthesis (a class that includes this compound), are underway and could potentially involve exploring their interactions in biological or catalytic contexts. semanticscholar.org

In Silico Prediction of Bioactivity and ADMET Properties

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are valuable tools in the early stages of drug discovery and development, allowing for the assessment of pharmacokinetic profiles. frontiersin.orgmdpi.comnih.gov While explicit in silico ADMET predictions specifically for this compound are not extensively reported, such studies have been conducted for other guanidine alkaloids and synthesized compounds with related structures. mdpi.comresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of compounds and their biological activities. This allows for the prediction of the activity of new or untested compounds and aids in the design of analogues with improved properties. mdpi.com

While detailed QSAR models developed specifically for a series of this compound analogues with reported activity data are not prominently detailed in the search results, QSAR techniques have been applied to other classes of guanidine alkaloids and related synthetic compounds. researchgate.net These studies have aimed to identify the structural features that influence various biological activities, such as binding affinities to specific targets or antimicrobial effects. researchgate.net The isolation of natural analogues, such as 6-epi-monanchorin, can provide valuable data points that could aid in the design and execution of future SAR and QSAR studies focused on understanding the structural requirements for this compound's potential biological activities. uct.ac.za

Future Perspectives and Emerging Research Avenues for Monanchorin

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Monanchorin is a critical area for future research. Initial studies have proposed a biosynthetic route to this compound and its epimer, 6-epi-Monanchorin, from dietary polyenic fatty acid precursors in marine organisms like the polychaete Chaetopterus variopedatus researchgate.net. The presence of 6-epi-Monanchorin in the cells and culture broth of a Vibrio species associated with C. variopedatus suggests a potential microbial origin for these compounds, highlighting the complexity of their biosynthesis in marine ecosystems researchgate.net.

Future research should focus on identifying the specific enzymes and genetic machinery involved in each step of the pathway. Techniques such as genomics, transcriptomics, and proteomics, potentially combined with chemical biology approaches like activity-based protein profiling, could be instrumental in this endeavor frontiersin.orgfraunhofer.de. Elucidating the complete pathway would not only provide fundamental biological insights but also pave the way for biotechnological production methods.

Development of Novel and Efficient Synthetic Routes for this compound and Complex Derivatives

The structural complexity of this compound presents challenges and opportunities for synthetic chemists. A de novo asymmetric total synthesis of (+)-Monanchorin has been achieved in nine steps starting from furan (B31954) and caproic acid, utilizing key reactions such as Noyori reduction, Achmatowicz rearrangement, palladium-catalyzed glycosylation, reductive amination, and acid-catalyzed bicyclic guanidine (B92328) mixed acetal (B89532) formation researchgate.netresearchgate.net. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has been noted for its role in the stereoselective synthesis of (+)-Monanchorin guidechem.com.

Future research aims to develop more novel, efficient, and potentially stereoselective synthetic routes. This could involve exploring new catalytic methods, including organocatalysis or photocatalysis, which have shown promise in the synthesis of complex molecules and guanidine derivatives researchgate.netmdpi.com. Developing versatile synthetic strategies would facilitate the creation of this compound derivatives with modified structures, which could be crucial for exploring structure-activity relationships and potentially enhancing biological activities or improving pharmacokinetic properties.

Mechanistic Investigations of Preclinical Biological Activities at a Molecular Level

While some studies have evaluated the biological activities of this compound and related compounds, a detailed understanding of their molecular mechanisms of action is often lacking researchgate.net. For instance, some related marine natural products have shown cytotoxicity and antiplasmodial activity, but the specific molecular targets and pathways involved require further investigation researchgate.netmdpi.com.

Future preclinical research should focus on elucidating the precise molecular targets that this compound interacts with. This could involve a range of techniques, including biochemical assays, cell-based experiments, and potentially advanced approaches like chemoproteomics frontiersin.orgdrugtargetreview.comtracercro.comresearchgate.netcancer.gov. Understanding the molecular mechanisms is crucial for validating preclinical observations and guiding the rational design of this compound-based probes or potential therapeutic agents.

Exploration of New Biotechnological Production Methods (e.g., microbial fermentation, metabolic engineering)

Given the potential challenges in obtaining sufficient quantities of this compound from its natural sources, exploring alternative biotechnological production methods is a significant future direction. The detection of 6-epi-Monanchorin in a Vibrio species suggests the feasibility of microbial production researchgate.net.

Future research can leverage advancements in metabolic engineering and synthetic biology to engineer microbial hosts, such as bacteria or yeast, for the sustainable and scalable production of this compound nih.govsequencebiotech.comnih.govexpofoodtech.comweforum.org. This would involve identifying and transferring the relevant biosynthetic genes into a suitable host organism and optimizing fermentation conditions to maximize yield. Biotechnological approaches offer the potential for a more controlled and environmentally friendly supply compared to isolation from marine organisms.

Potential Non-Clinical Applications in Chemical Biology and Material Science

Beyond potential therapeutic applications, this compound's unique structure and properties may lend themselves to non-clinical applications in chemical biology and material science.

In chemical biology, this compound could potentially be utilized as a tool to probe specific biological processes or pathways once its molecular targets are better understood nih.gov. Derivatives could be synthesized with tags or labels for imaging or pull-down experiments. In material science, the guanidine functional group and the bicyclic structure might offer interesting properties for the development of new materials, such as polymers or coatings, although specific applications would require dedicated investigation ustc.edu.cn.

Addressing Challenges in Supply and Scalability for Research Purposes

A significant challenge for research into natural products like this compound is often the limited supply and scalability of isolation from natural sources equinix.com. The concentration of this compound in sponges or associated microorganisms may be low, making large-scale isolation difficult and expensive.

Q & A

Q. How can researchers accurately identify and characterize Monanchorin in novel biological samples?

Methodological Answer: Identification requires a combination of spectroscopic techniques (e.g., NMR for structural elucidation ), mass spectrometry for molecular weight confirmation, and chromatography (HPLC or GC) for purity assessment. Experimental protocols must include calibration with reference standards and validation via reproducibility tests across multiple batches . For biological samples, techniques like immunoassay or LC-MS/MS can quantify this compound in complex matrices, with controls to account for matrix interference .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis protocols should detail reaction conditions (temperature, catalysts, solvents), purification steps (recrystallization, column chromatography), and purity validation (≥95% by HPLC ). Researchers must document yield optimization strategies, such as varying stoichiometric ratios or reaction times, and characterize intermediates using spectroscopic data. For novel derivatives, X-ray crystallography or computational modeling (DFT) can confirm structural integrity .

Q. What key considerations should guide literature reviews on this compound?

Methodological Answer: Use systematic search strategies across databases (PubMed, SciFinder, Web of Science) with Boolean operators (e.g., "this compound AND bioactivity") to minimize bias . Prioritize peer-reviewed journals and preprints with rigorous methodology. Cross-reference citations to identify foundational studies and track conflicting results (e.g., discrepancies in reported IC50 values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Apply meta-analytical frameworks to assess variables like dosage ranges, cell lines, or experimental models . For example, if Study A reports antiproliferative activity in cancer cells while Study B shows no effect, evaluate differences in assay conditions (e.g., incubation time, serum concentration) . Principal contradiction analysis (identifying dominant variables) can isolate factors driving discrepancies, such as compound stability or metabolite interference .

Q. What experimental designs are optimal for studying this compound’s mechanism of action using mixed-methods approaches?

Methodological Answer: Integrate quantitative assays (e.g., transcriptomics/proteomics for pathway analysis) with qualitative data (e.g., molecular dynamics simulations to predict binding affinities) . For instance, combine CRISPR-Cas9 gene editing to validate target proteins with SPR (surface plasmon resonance) to measure binding kinetics. Triangulate findings to address limitations of single-method studies .

Q. How can reproducibility be ensured in this compound-related experiments?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and protocols in public repositories (e.g., Zenodo, GitHub) . Detailed methods sections should include instrument settings, software versions, and statistical parameters (e.g., p-value thresholds). Collaborative replication studies across labs can validate critical findings .

Q. What statistical approaches are recommended for analyzing conflicting pharmacokinetic data on this compound?

Methodological Answer: Use Bayesian meta-analysis to model heterogeneity in absorption/distribution parameters . For in vivo studies, compartmental modeling (e.g., non-linear mixed-effects) accounts for inter-subject variability. Sensitivity analysis can identify outlier datasets requiring re-evaluation .

Data Contradiction and Synthesis

Q. How should researchers prioritize conflicting hypotheses about this compound’s therapeutic potential?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses . For example, if conflicting evidence exists about neuroprotective vs. cytotoxic effects, design dose-response studies across multiple neuronal models (primary cells, organoids) to establish therapeutic windows. Use systematic review tools (PRISMA) to synthesize evidence and identify knowledge gaps .

Q. What frameworks support the integration of historical and emerging data on this compound?

Methodological Answer: Develop a living systematic review with periodic updates to incorporate new findings . Annotate historical data with modern metadata standards (e.g., MIAME for microarray data) to enhance comparability. Cross-disciplinary collaboration with bioinformaticians can reconcile legacy datasets with high-throughput omics data .

Methodological Resources

Q. How can researchers design bias-resistant assays for this compound’s activity screening?

Methodological Answer: Implement blinding during data collection/analysis and use randomized plate layouts in high-throughput screens . Validate hits with orthogonal assays (e.g., enzymatic activity + cellular viability) to rule out false positives. Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.